molecular formula C18H16N2O4 B2676785 N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide CAS No. 851989-23-6

N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide

Katalognummer B2676785
CAS-Nummer: 851989-23-6
Molekulargewicht: 324.336
InChI-Schlüssel: QFMSKSSKWNFYFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide, also known as APAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. APAP is a derivative of benzooxazole, a heterocyclic compound that is commonly used in the pharmaceutical industry. In

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

A series of compounds similar in structure to N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide have been synthesized and evaluated for their anticancer activity. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives exhibited higher activity compared to some reference drugs, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Effects

Another area of application is in the development of antimicrobial and antifungal agents. Compounds with a similar backbone structure demonstrated significant inhibition against a range of bacterial and fungal strains. This includes activity against Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential. These findings are crucial for developing new antimicrobial agents in the face of rising antibiotic resistance (Bikobo et al., 2017).

Anticonvulsant Activity

Research has also extended into the neurological domain, where derivatives of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide have been tested for their anticonvulsant properties. These studies have led to the identification of compounds with significant anticonvulsant activity, offering a promising avenue for the development of new treatments for epilepsy and other seizure disorders (Aktürk et al., 2002).

Histone Deacetylase Inhibition

One of the most promising areas of application is in the modulation of histone acetylation, where compounds of this class have been found to act as histone deacetylase (HDAC) inhibitors. This activity is significant for cancer treatment, as HDAC inhibitors can induce hyperacetylation of histones, leading to the activation of genes that suppress growth and induce apoptosis in cancer cells. This mechanism highlights the potential of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide derivatives in the development of novel anticancer therapies (Kraker et al., 2003).

Eigenschaften

IUPAC Name

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-15-7-2-3-8-16(15)24-18(20)23/h2-8,11H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMSKSSKWNFYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320583
Record name N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681051
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide

CAS RN

851989-23-6
Record name N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.